![molecular formula C14H18N2O3S B15282015 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B15282015.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” is a complex organic compound that features a cyano group, a methyl group, an amino group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate alkyl halide with sodium cyanide.
Introduction of the amino group: This step might involve the reaction of the cyano compound with an amine under suitable conditions.
Formation of the ester linkage: This can be done by reacting the amino compound with an appropriate carboxylic acid derivative.
Incorporation of the thiophene ring: This step could involve a coupling reaction with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its functional groups might allow it to interact with enzymes or receptors in the body.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and amino groups could play key roles in these interactions.
相似化合物的比较
Similar Compounds
- 2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl thiophene-2-carboxylate
- 2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate
Uniqueness
The presence of the 5-methylthiophene ring distinguishes “2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate” from similar compounds. This structural feature could impart unique chemical and biological properties, making it a compound of interest for further research.
属性
分子式 |
C14H18N2O3S |
|---|---|
分子量 |
294.37 g/mol |
IUPAC 名称 |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-9(2)14(4,8-15)16-12(17)7-19-13(18)11-6-5-10(3)20-11/h5-6,9H,7H2,1-4H3,(H,16,17) |
InChI 键 |
RMQZMFVFFMFGCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)
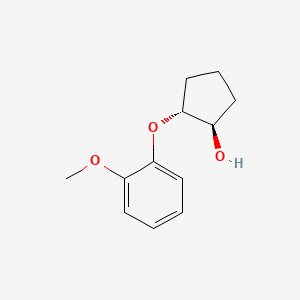
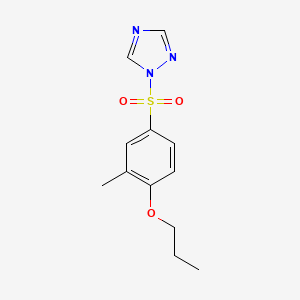
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B15281976.png)
![2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B15281991.png)

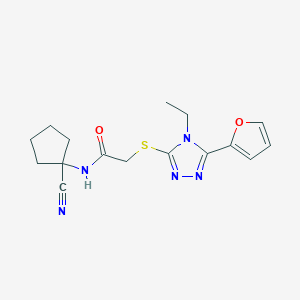
![3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B15281998.png)
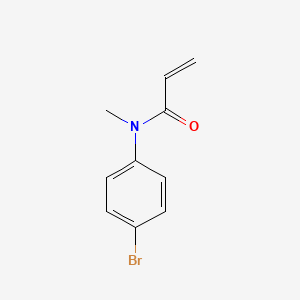
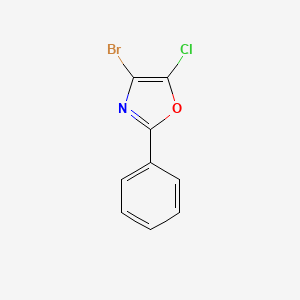
![N-{2-[(2,6-diethylphenyl)(4-pyridinyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B15282009.png)
![N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15282016.png)
